molecular formula C8H11IN2O B14887926 5-Iodo-4-isopropoxypyridin-2-amine

5-Iodo-4-isopropoxypyridin-2-amine

Cat. No.: B14887926
M. Wt: 278.09 g/mol
InChI Key: MELLIOBHLUFBSB-UHFFFAOYSA-N
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Description

5-Iodo-4-isopropoxypyridin-2-amine is a pyridine derivative characterized by a nitrogen-containing aromatic ring with three key substituents:

  • Isopropoxy group at position 4 (C4): An ether substituent (OCH(CH₃)₂) that enhances lipophilicity compared to halogens, impacting solubility and membrane permeability.
  • Amino group at position 2 (C2): A primary amine that contributes to hydrogen bonding and reactivity.

The compound’s molecular formula is C₈H₁₁IN₂O, with a molar mass of 277.9 g/mol.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

5-iodo-4-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C8H11IN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11)

InChI Key

MELLIOBHLUFBSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-isopropoxypyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 2-amino-4-isopropoxypyridine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used.

Industrial Production Methods

Industrial production of 5-Iodo-4-isopropoxypyridin-2-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-isopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-4-isopropoxypyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-4-isopropoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the isopropoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below compares 5-Iodo-4-isopropoxypyridin-2-amine with analogous pyridin-2-amine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
5-Iodo-4-isopropoxypyridin-2-amine 5-I, 4-OCH(CH₃)₂, 2-NH₂ C₈H₁₁IN₂O 277.9 Ether group, iodo substituent
5-Bromo-4-chloro-3-iodopyridin-2-amine 5-Br, 4-Cl, 3-I, 2-NH₂ C₅H₄BrClIN₂ 322.37 Triple halogenation, high polarity
5-Fluoro-3-iodopyridin-2-amine 5-F, 3-I, 2-NH₂ C₅H₄FIN₂ 238.00 Fluorine’s electronegativity, iodine
5-Chloro-4-fluoropyridin-2-amine 5-Cl, 4-F, 2-NH₂ C₅H₄ClFN₂ 146.55 Dual halogens, compact structure
5-Chloro-4-iodo-N-isopropylpyridin-2-amine 5-Cl, 4-I, N-CH(CH₃)₂, 2-NH₂ C₈H₁₀ClIN₂ 296.54 N-alkylation vs. ether substitution

Key Differences and Implications

Substituent Position and Type
  • Halogen vs. Ether at C4: The target compound’s isopropoxy group at C4 distinguishes it from halogenated analogs (e.g., 5-Chloro-4-fluoropyridin-2-amine ).
  • Iodo at C5 : Compared to bromo or chloro substituents (e.g., 5-Bromo-4-chloro-3-iodopyridin-2-amine ), iodine’s larger atomic radius may enhance van der Waals interactions in biological targets, albeit with reduced electronegativity.
Electronic and Steric Effects
  • N-Substitution : 5-Chloro-4-iodo-N-isopropylpyridin-2-amine features an isopropyl group on the amine nitrogen, reducing hydrogen-bonding capacity compared to the target compound’s primary amine.

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